molecular formula C21H28N2O3S2 B12498035 N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12498035
M. Wt: 420.6 g/mol
InChI Key: ATFUPMAJYISRFO-UHFFFAOYSA-N
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Description

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes a tert-butylsulfanyl group, a 4-methylphenyl group, and a phenylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability. Quality control measures are also implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the phenylsulfonyl group can produce phenylthiol derivatives .

Scientific Research Applications

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylsulfanyl group provides steric hindrance, while the phenylsulfonyl group enhances its stability and reactivity. These features make it a valuable compound for various research applications .

Properties

Molecular Formula

C21H28N2O3S2

Molecular Weight

420.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-(2-tert-butylsulfanylethyl)acetamide

InChI

InChI=1S/C21H28N2O3S2/c1-17-10-12-18(13-11-17)23(28(25,26)19-8-6-5-7-9-19)16-20(24)22-14-15-27-21(2,3)4/h5-13H,14-16H2,1-4H3,(H,22,24)

InChI Key

ATFUPMAJYISRFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCCSC(C)(C)C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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